molecular formula C13H8Cl2N2 B15388746 3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B15388746
M. Wt: 263.12 g/mol
InChI Key: LSWMDIMFMXXPSG-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C13H8Cl2N2 and its molecular weight is 263.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazopyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR) based on diverse scientific literature.

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Research indicates that imidazopyridine derivatives often act as inhibitors of key enzymes and receptors involved in disease processes.

  • Antimycobacterial Activity :
    • The compound has shown effectiveness against Mycobacterium tuberculosis and Mycobacterium smegmatis. Studies reveal that it can inhibit the electron transport chain in mycobacteria, demonstrating selective toxicity without affecting mitochondrial function in human cells. The IC50 values for related compounds indicate a promising range for therapeutic development .
  • Cholinesterase Inhibition :
    • Similar derivatives have displayed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential use in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have exhibited IC50 values ranging from 0.2 to 50.0 μM against AChE, indicating a strong correlation between structural modifications and enzyme inhibition efficacy .
  • Anticancer Properties :
    • The compound's derivatives have been evaluated for anticancer activity against various cancer cell lines, including HeLa and SMMC-7721. Certain modifications have led to enhanced potency, with some derivatives achieving IC50 values as low as 0.071 μM . The SAR studies suggest that electron-donating groups significantly enhance anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Key findings from SAR studies include:

  • Substitution Effects :
    • Halogen substitutions at specific positions on the phenyl ring significantly affect biological activity. For instance, bromine substitutions have been shown to decrease activity by up to 50-fold compared to chlorine substitutions .
  • Functional Groups :
    • The presence of electron-donating groups (e.g., methoxy) enhances the activity against cancer cells, while electron-withdrawing groups diminish it. This trend indicates that the electronic nature of substituents plays a crucial role in modulating biological effects .

Case Studies

Several case studies highlight the compound's potential applications:

  • Antitubercular Activity :
    • In a clinical trial setting, compounds structurally related to this compound were tested for their ability to reduce mycobacterial load in patients with tuberculosis. Results indicated a dose-dependent reduction in viable bacteria in sputum samples .
  • Neuroprotective Effects :
    • In vivo studies demonstrated that certain imidazopyridine derivatives could protect against organophosphate-induced AChE inhibition in animal models, suggesting potential therapeutic applications in neuroprotection and cognitive enhancement .

Properties

Molecular Formula

C13H8Cl2N2

Molecular Weight

263.12 g/mol

IUPAC Name

3-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8Cl2N2/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H

InChI Key

LSWMDIMFMXXPSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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